1-Naphthalenepropionic acid
Overview
Description
1-Naphthalenepropionic acid, also known as 3-(1-Naphthyl)propionic acid, is a chemical compound with the molecular formula C13H12O2 . It has a molecular weight of 200.24 g/mol . It is used in various scientific research and experiments .
Molecular Structure Analysis
The molecular structure of 1-Naphthalenepropionic acid consists of a naphthalene ring attached to a propionic acid group . The InChI Key for this compound is PRLKVVMRQFFIOQ-UHFFFAOYSA-N . The SMILES representation is OC(=O)CCC1=C2C=CC=CC2=CC=C1 .
Chemical Reactions Analysis
While specific chemical reactions involving 1-Naphthalenepropionic acid are not available, carboxylic acids like this typically undergo reactions such as esterification, decarboxylation, and reactions with bases . They can also participate in amide coupling reactions .
Scientific Research Applications
Chemical Reactions and Derivatives : Rodionov and Antik (1956) explored the reactions of β-methylamino-1-naphthalenepropionic acid and its derivatives, transforming it into various chemical structures such as 4-(1-naphthyl)-2-imidazolidinone through reactions like Hofmann's reaction and the Curtius reaction. This study highlights the chemical versatility of 1-naphthalenepropionic acid derivatives (Rodionov & Antik, 1956).
Electrochemical Detection : Shundrin et al. (2016) described the use of 1,4-benzoquinone and 1,4-naphthoquinone reactions with β-thiopropionic acid to produce acids for modifying oligonucleotides, enabling their electrochemical detection on Au electrodes. This demonstrates an application in the field of biosensing and molecular biology (Shundrin et al., 2016).
Pharmaceuticals and Drug Metabolism : The study by Aracagök et al. (2016) on the biodegradation of the pharmaceutical naproxen (6-methoxy-α-methyl-2-naphthalene acetic acid) by fungal strains, and the identification of its metabolites, highlights the relevance of naphthalene derivatives in pharmaceutical sciences (Aracagök et al., 2016).
Environmental Applications : Zhu, Yang, and Wang (1996) investigated a treatment method for wastewater from H-acid (1-amino-8-naphthol-3,6-disulfonic acid) manufacturing, indicating the environmental implications of naphthalene derivatives in wastewater treatment (Zhu, Yang, & Wang, 1996).
Plant Growth and Drought Tolerance : A study by Xing et al. (2016) found that α-naphthaleneacetic acid, a synthetic auxin, can improve drought resistance in soybean seedlings by triggering early increases in hydrogen peroxide and other hormones, showing its application in agriculture and plant sciences (Xing et al., 2016).
Toxicology and Metabolism : Kojima et al. (1982) studied the metabolism of 2,6-diisopropylnaphthalene in rats, identifying various metabolites like 2-[6-(1-hydroxy-1-methyl)ethylnaphthalen-2-yl]-2-propionic acid, which provides insights into toxicology and the metabolic pathways of naphthalene derivatives (Kojima et al., 1982).
Safety And Hazards
Future Directions
The future directions of 1-Naphthalenepropionic acid could involve its use in the synthesis of heterocycles . Additionally, it could be used in the development of new multicomponent strategies complying with the Green Chemistry principles for the rapid synthesis of versatile biologically relevant heterocycles .
properties
IUPAC Name |
3-naphthalen-1-ylpropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O2/c14-13(15)9-8-11-6-3-5-10-4-1-2-7-12(10)11/h1-7H,8-9H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRLKVVMRQFFIOQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60186177 | |
Record name | 1-Naphthalenepropionic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60186177 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Naphthalenepropionic acid | |
CAS RN |
3243-42-3 | |
Record name | 1-Naphthalenepropionic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003243423 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3243-42-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405993 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3243-42-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26065 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-Naphthalenepropionic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60186177 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(naphthalen-1-yl)propanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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